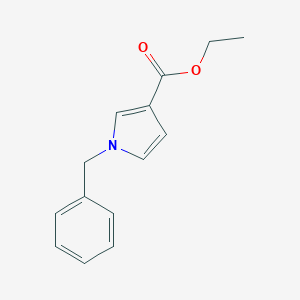
SB 203186 盐酸盐
描述
SB 203186 hydrochloride: is a potent, selective, and competitive antagonist of the 5-hydroxytryptamine 4 receptor. This compound is known for its ability to antagonize the 5-hydroxytryptamine 4 receptor-mediated relaxations of the carbachol-contracted rat isolated oesophagus . It has been widely used in scientific research to study the role of 5-hydroxytryptamine 4 receptors in various physiological and pathological processes.
科学研究应用
盐酸SB 203186具有广泛的科学研究应用,包括:
化学: 用作研究5-羟色胺4受体拮抗剂的结构-活性关系的工具。
生物学: 用于研究中了解5-羟色胺4受体在各种生物过程中的作用,例如胃肠动力和心脏功能。
医学: 研究其在治疗与5-羟色胺4受体功能障碍相关的疾病(如肠易激综合征和心律失常)中的潜在治疗应用。
作用机制
盐酸SB 203186通过竞争性结合5-羟色胺4受体发挥作用,从而阻断内源性5-羟色胺的作用。这种抑制阻止了受体介导的平滑肌松弛,例如胃肠道和心脏中的平滑肌。 该化合物对5-羟色胺4受体的高选择性使其成为研究这种受体在生理和病理学中的作用的宝贵工具 。
生化分析
Biochemical Properties
SB 203186 hydrochloride plays a significant role in biochemical reactions by antagonizing the 5-HT4 receptor. This receptor is involved in various physiological processes, including gastrointestinal motility, cardiac function, and central nervous system activities. SB 203186 hydrochloride interacts with the 5-HT4 receptor by binding to it and preventing serotonin (5-HT) from activating the receptor. This interaction is competitive, meaning that SB 203186 hydrochloride competes with serotonin for binding to the receptor. The compound has been shown to have high affinity for the 5-HT4 receptor in various tissues, including the rat oesophagus, guinea-pig ileum, and human colon .
Cellular Effects
SB 203186 hydrochloride exerts various effects on different types of cells and cellular processes. In cardiac cells, it has been shown to block the positive chronotropic effects of serotonin, which are mediated through the 5-HT4 receptor. This results in a reduction in heart rate . In gastrointestinal cells, SB 203186 hydrochloride inhibits the serotonin-induced relaxation of the carbachol-contracted rat isolated oesophagus . Additionally, the compound has been shown to enhance serotonin-induced contractions in antral strips, indicating its complex role in modulating gastrointestinal motility .
Molecular Mechanism
The molecular mechanism of SB 203186 hydrochloride involves its competitive antagonism of the 5-HT4 receptor. By binding to the receptor, SB 203186 hydrochloride prevents serotonin from activating the receptor, thereby inhibiting the downstream signaling pathways that are normally triggered by serotonin. This includes the inhibition of adenylate cyclase activity, which reduces the production of cyclic AMP (cAMP) and subsequently affects various cellular processes . The compound’s high affinity for the 5-HT4 receptor is reflected in its pKB values of 10.9 for the rat oesophagus, 9.5 for the guinea-pig ileum, and 9.0 for the human colon .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of SB 203186 hydrochloride have been observed to change over time. For instance, when administered intraduodenally to new-born Camborough piglets, the compound produced a blockade of serotonin-evoked tachycardia that was maximal after 20 minutes and lasted for more than 3 hours . This indicates that SB 203186 hydrochloride has a relatively long duration of action in vivo. Additionally, the compound’s stability and degradation in various solvents have been studied, with findings suggesting that it remains stable under specific storage conditions .
Dosage Effects in Animal Models
The effects of SB 203186 hydrochloride vary with different dosages in animal models. In new-born Camborough piglets, intraduodenal administration of the compound at doses ranging from 0.3 to 3 mg/kg resulted in a dose-dependent blockade of serotonin-evoked tachycardia . Similarly, intravenous administration of SB 203186 hydrochloride at doses of 0.1 to 3 mg/kg also produced a dose-dependent antagonism of serotonin-evoked tachycardia in anaesthetized Yucatan minipigs . These findings highlight the importance of dosage in determining the compound’s efficacy and potential adverse effects.
Metabolic Pathways
SB 203186 hydrochloride is involved in metabolic pathways that include its interaction with the 5-HT4 receptor. The compound’s antagonistic action on the receptor affects the downstream signaling pathways, including the inhibition of adenylate cyclase activity and the reduction of cAMP production . These effects can influence various metabolic processes, such as gastrointestinal motility and cardiac function. Detailed studies on the specific metabolic pathways and enzymes involved in the metabolism of SB 203186 hydrochloride are limited.
Transport and Distribution
The transport and distribution of SB 203186 hydrochloride within cells and tissues involve its interaction with the 5-HT4 receptor. The compound’s high affinity for the receptor allows it to effectively bind and exert its antagonistic effects in various tissues, including the gastrointestinal tract and the heart . Additionally, the compound’s solubility in different solvents, such as DMSO and saline, facilitates its administration and distribution in laboratory settings .
Subcellular Localization
The subcellular localization of SB 203186 hydrochloride is primarily associated with its binding to the 5-HT4 receptor, which is located on the cell membrane. By binding to the receptor, the compound can effectively inhibit serotonin-induced signaling pathways at the cellular level . Detailed studies on the specific subcellular compartments and organelles involved in the localization and activity of SB 203186 hydrochloride are limited.
准备方法
合成路线和反应条件: 盐酸SB 203186的合成涉及多个步骤,从市售原料开始最后一步涉及形成盐酸盐,以增强化合物的溶解度和稳定性 。
工业生产方法: 盐酸SB 203186的工业生产遵循与实验室合成相似的合成路线,但规模更大。该过程涉及优化反应条件,以最大限度地提高收率和纯度,同时最大限度地减少副产物的生成。 使用先进的纯化技术,如重结晶和色谱法,确保最终产品的纯度高 。
化学反应分析
反应类型: 盐酸SB 203186会经历各种化学反应,包括:
氧化: 该化合物可以在特定条件下被氧化,形成相应的氧化产物。
还原: 还原反应可以用来修饰化合物中存在的官能团。
常用试剂和条件:
氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。
还原: 常用的还原剂包括氢化铝锂和硼氢化钠。
主要产物: 从这些反应中形成的主要产物取决于所使用的具体试剂和条件。 例如,氧化反应可能会产生相应的酮或醛,而还原反应可能会产生醇或胺 。
相似化合物的比较
类似化合物:
托吡酯: 5-羟色胺3受体的选择性拮抗剂,对5-羟色胺4受体具有一定的亲和力。
SDZ 205-557: 5-羟色胺4受体的另一种选择性拮抗剂,但与盐酸SB 203186相比,效力较低.
独特性: 盐酸SB 203186由于其对5-羟色胺4受体的高效力和选择性而独一无二。 这使其成为研究人员在各种生理和病理条件下研究这种受体的特定作用的首选工具 。
属性
IUPAC Name |
2-piperidin-1-ylethyl 1H-indole-3-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2.ClH/c19-16(20-11-10-18-8-4-1-5-9-18)14-12-17-15-7-3-2-6-13(14)15;/h2-3,6-7,12,17H,1,4-5,8-11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYMBEMCUJNDSBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOC(=O)C2=CNC3=CC=CC=C32.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
207572-69-8, 135938-17-9 | |
| Record name | 1H-Indole-3-carboxylic acid, 2-(1-piperidinyl)ethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=207572-69-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperidinylethyl-1H-indole-3-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


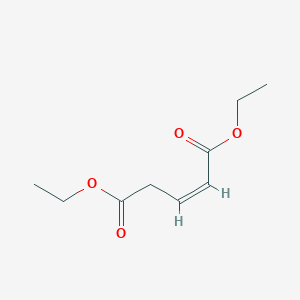

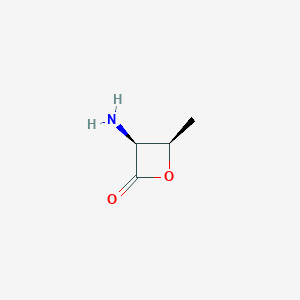


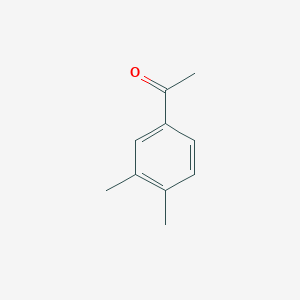

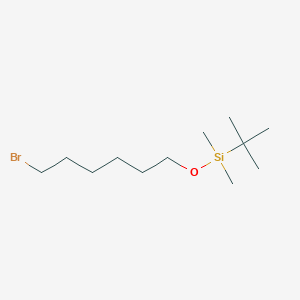
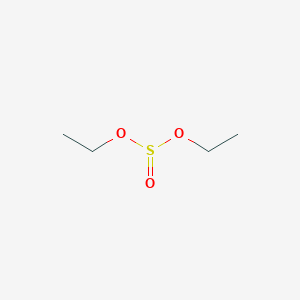
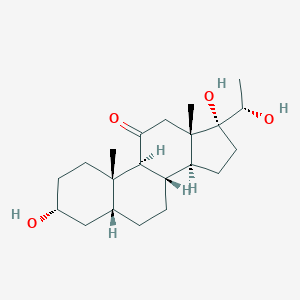
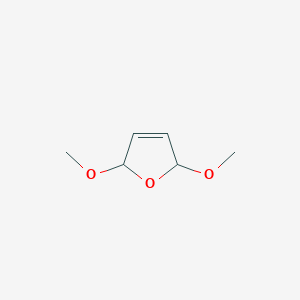
![3-Methylisothiazolo[4,3-d]isoxazol-4-amine](/img/structure/B146673.png)

